![molecular formula C18H20N4OS B2416471 3-[3-[苄基(甲基)氨基]丙基]-2-亚磺酰基-1H-吡啶并[2,3-d]嘧啶-4-酮 CAS No. 688793-35-3](/img/no-structure.png)

3-[3-[苄基(甲基)氨基]丙基]-2-亚磺酰基-1H-吡啶并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

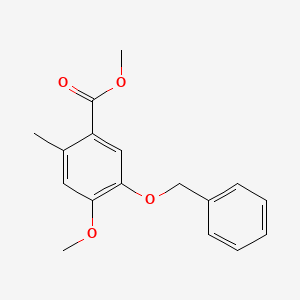

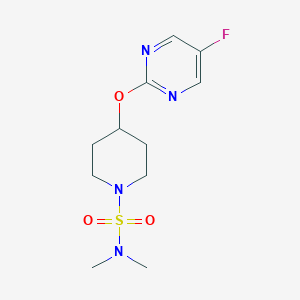

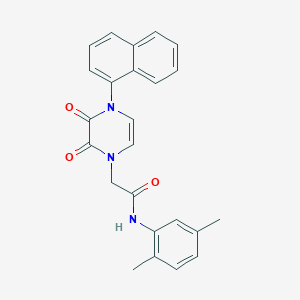

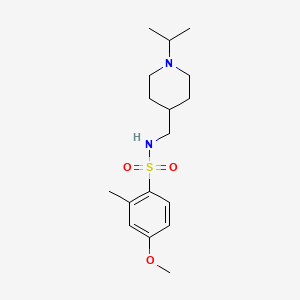

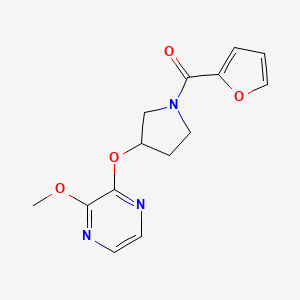

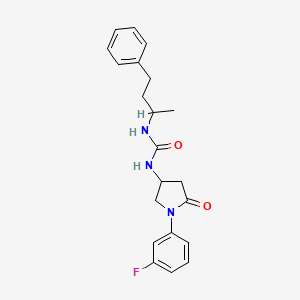

The compound “3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .科学研究应用

- CDK2 抑制:CDK2(细胞周期蛋白依赖性激酶 2)是癌症治疗的一个很有希望的目标。 研究人员设计并合成了一组新型化合物,这些化合物具有吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶骨架,包括我们感兴趣化合物的衍生物 。这些化合物对癌细胞系(MCF-7、HCT-116 和 HepG-2)表现出显著的细胞毒活性,IC50 值范围为 6 到 99 nM。值得注意的是,化合物 14 和 15 在所有三种细胞系中均表现出最佳的细胞毒活性。

- 虽然我们的化合物没有直接研究抗病毒活性,但其中的苄基(甲基)氨基部分可以探索其对病毒感染的潜在作用。 类似的吲哚衍生物已被研究作为抗 HIV-1 剂 .

- 虽然没有专门针对结核病进行测试,但嘧啶骨架与抗菌特性相关。 研究人员已经发现了具有有效抗结核活性的衍生物,例如 N-(4-苯氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺 。对我们化合物的衍生物进行进一步探索可能会发现类似的效果。

- 我们化合物中的苄基位置对于其反应性至关重要。了解该位点的反应可以指导合成策略和修饰。 例如,在苄基位置进行溴化可以产生有趣的衍生物 .

癌症治疗

抗病毒潜力

抗结核活性

化学反应

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit significant cytotoxic activities against various cell lines . These compounds have shown inhibitory activity with IC50 values in the nanomolar range, indicating their potential effectiveness as therapeutic agents .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the reaction of a pyrido[2,3-d]pyrimidine intermediate with a benzyl(methyl)amine derivative, followed by a series of reactions to introduce the propyl and sulfanylidene groups.", "Starting Materials": [ "2-Amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one", "Benzyl(methyl)amine", "Propyl bromide", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2-Amino-3-cyano-4H-pyrido[2,3-d]pyrimidin-4-one is reacted with hydrochloric acid and ethanol to form the hydrochloride salt of the pyrido[2,3-d]pyrimidine intermediate.", "Step 2: The pyrido[2,3-d]pyrimidine intermediate is then reacted with sodium sulfide and ethanol to introduce the sulfanylidene group at the 2-position.", "Step 3: Benzyl(methyl)amine is reacted with propyl bromide and sodium hydroxide to form the propylbenzyl(methyl)amine derivative.", "Step 4: The propylbenzyl(methyl)amine derivative is then reacted with the pyrido[2,3-d]pyrimidine intermediate to introduce the propyl group at the 3-position.", "Step 5: The final compound is obtained by treating the intermediate with hydrochloric acid and diethyl ether to remove the protecting groups and isolate the desired product." ] } | |

CAS 编号 |

688793-35-3 |

分子式 |

C18H20N4OS |

分子量 |

340.45 |

IUPAC 名称 |

3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C18H20N4OS/c1-21(13-14-7-3-2-4-8-14)11-6-12-22-17(23)15-9-5-10-19-16(15)20-18(22)24/h2-5,7-10H,6,11-13H2,1H3,(H,19,20,24) |

InChI 键 |

LPKPRUUZRSXKER-UHFFFAOYSA-N |

SMILES |

CN(CCCN1C(=O)C2=C(NC1=S)N=CC=C2)CC3=CC=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)

![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)

![4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2416408.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2416411.png)